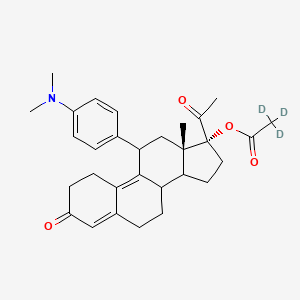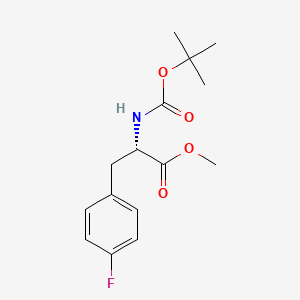
(R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two 3,5-dichlorophenyl groups attached to a pyrrolidine ring, with a hydroxymethyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dichlorobenzaldehyde and an amine.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic addition reaction, where a suitable nucleophile attacks the carbonyl carbon of the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
化学反応の分析
Types of Reactions
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride: Shares structural similarities but differs in the presence of an ethanamine group instead of a pyrrolidine ring.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with 3,5-dichlorophenyl groups, but with a different core structure.
Uniqueness
®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties.
特性
IUPAC Name |
bis(3,5-dichlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl4NO.ClH/c18-12-4-10(5-13(19)8-12)17(23,16-2-1-3-22-16)11-6-14(20)9-15(21)7-11;/h4-9,16,22-23H,1-3H2;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTLKLWHSJRNKD-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669945 |
Source


|
| Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-61-5 |
Source


|
| Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1S-(exo,anti)]- (9CI)](/img/new.no-structure.jpg)





![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)


![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)
![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)
